Cas no 173829-09-9 (Lamivudine Acid)

Lamivudine Acid 化学的及び物理的性質
名前と識別子
-
- Lamivudine Acid
- (2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid
- (2S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid
- (2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid
- (2R-cis)-5-(4-aMino-2-oxo-1(2H)-pyriMidinyl)-1,3-oxathiolane-2-carboxylic Acid
- Q27289192
- LAMIVUDINE IMPURITY A [USP IMPURITY]
- (2R,5S)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid
- rac Lamivudine Acid
- Lamivudine-carboxylic acid
- 5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid, cis-
- 1,3-Oxathiolane-2-carboxylic acid, 5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-, cis- (9CI); Lamivudine Imp. A (EP)
- AKOS040752399
- SCHEMBL1335033
- (2RS,5SR)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid
- J-010945
- 173829-09-9
- Lamivudine specified impurity A [EP]
- 1,3-Oxathiolane-2-carboxylic acid, 5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-, cis-
- LAMIVUDINE IMPURITY A [EP IMPURITY]
- Lamivudine impurity A [USP]
- Lamivudine impurity A RS [USP]
- UNII-SGC57V0D26
- 173602-25-0
- SGC57V0D26
- (+/-)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid
- Lamivudine impurity A RS
- cis-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid
-
- インチ: InChI=1S/C8H9N3O4S/c9-4-1-2-11(8(14)10-4)5-3-16-7(15-5)6(12)13/h1-2,5,7H,3H2,(H,12,13)(H2,9,10,14)/t5-,7+/m0/s1
- InChIKey: PIIRVEZNDVLYQA-CAHLUQPWSA-N
- ほほえんだ: C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N
計算された属性
- せいみつぶんしりょう: 243.03100
- どういたいしつりょう: 243.03137695g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 395
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 131Ų
じっけんとくせい
- PSA: 133.73000
- LogP: -0.15940
Lamivudine Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | L172490-50mg |
Lamivudine Acid |
173829-09-9 | 50mg |
$ 409.00 | 2023-09-07 | ||
TRC | L172490-250mg |
Lamivudine Acid |
173829-09-9 | 250mg |
$1694.00 | 2023-05-18 | ||
TRC | L172490-25mg |
Lamivudine Acid |
173829-09-9 | 25mg |
$ 228.00 | 2023-09-07 | ||
A2B Chem LLC | AE84761-50mg |
(2R-cis)-5-(4-aMino-2-oxo-1(2H)-pyriMidinyl)-1,3-oxathiolane-2-carboxylic Acid |
173829-09-9 | 50mg |
$518.00 | 2024-04-20 | ||
A2B Chem LLC | AE84761-25mg |
(2R-cis)-5-(4-aMino-2-oxo-1(2H)-pyriMidinyl)-1,3-oxathiolane-2-carboxylic Acid |
173829-09-9 | 25mg |
$343.00 | 2024-04-20 | ||
TRC | L172490-100mg |
Lamivudine Acid |
173829-09-9 | 100mg |
$925.00 | 2023-05-18 | ||
A2B Chem LLC | AE84761-10mg |
(2R-cis)-5-(4-aMino-2-oxo-1(2H)-pyriMidinyl)-1,3-oxathiolane-2-carboxylic Acid |
173829-09-9 | 10mg |
$280.00 | 2024-04-20 | ||
TRC | L172490-10mg |
Lamivudine Acid |
173829-09-9 | 10mg |
$ 164.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-488693-25 mg |
Lamivudine Acid, |
173829-09-9 | 25mg |
¥2,858.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-488693-25mg |
Lamivudine Acid, |
173829-09-9 | 25mg |
¥2858.00 | 2023-09-05 |
Lamivudine Acid 関連文献
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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6. Caper tea
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
Lamivudine Acidに関する追加情報
Lamivudine Acid (CAS No. 173829-09-9): An Overview of a Promising Antiviral Compound
Lamivudine Acid (CAS No. 173829-09-9) is a significant compound in the field of antiviral research, particularly for its role in the treatment of viral infections such as HIV and hepatitis B. This article provides a comprehensive overview of Lamivudine Acid, including its chemical properties, pharmacological effects, clinical applications, and recent advancements in research.
Chemical Properties: Lamivudine Acid is a nucleoside reverse transcriptase inhibitor (NRTI) with the molecular formula C8H11N5O3. It has a molecular weight of 229.20 g/mol and is characterized by its white to off-white crystalline powder form. The compound is soluble in water and ethanol, making it suitable for various pharmaceutical formulations. Its chemical structure includes a cytosine base linked to a 2′,3′-dideoxyribose sugar moiety, which is crucial for its antiviral activity.
Pharmacological Effects: The primary mechanism of action of Lamivudine Acid involves its conversion into the active triphosphate form within cells. This active metabolite competitively inhibits the viral reverse transcriptase enzyme, thereby preventing the synthesis of viral DNA. By blocking this critical step in the viral replication process, Lamivudine Acid effectively reduces viral load and slows down disease progression. Additionally, it has been shown to have synergistic effects when used in combination with other antiretroviral drugs, enhancing overall therapeutic efficacy.
Clinical Applications: Lamivudine Acid is primarily used in the treatment of HIV-1 infection and chronic hepatitis B virus (HBV) infection. In HIV therapy, it is often part of combination antiretroviral therapy (cART) regimens to improve patient outcomes and reduce the risk of drug resistance. For HBV infection, Lamivudine Acid has demonstrated significant efficacy in suppressing viral replication and improving liver function. Clinical trials have consistently shown that patients treated with Lamivudine Acid experience reduced viral loads and improved quality of life.
Recent Research Advancements: Recent studies have further elucidated the mechanisms by which Lamivudine Acid exerts its antiviral effects and identified potential new applications. For instance, a study published in the Journal of Virology in 2021 investigated the impact of Lamivudine Acid on cellular immune responses and found that it enhances T-cell activation and function, contributing to better control of viral infections. Another study published in Antimicrobial Agents and Chemotherapy in 2022 explored the use of Lamivudine Acid in combination with novel antiretroviral agents to combat multidrug-resistant HIV strains, showing promising results.
Safety and Toxicology: While generally well-tolerated, Lamivudine Acid can cause side effects such as headache, nausea, and fatigue. Long-term use may lead to rare but serious complications like lactic acidosis and hepatomegaly with steatosis. Therefore, regular monitoring and appropriate dosing are essential to ensure patient safety. Recent safety assessments have highlighted the importance of personalized medicine approaches to minimize adverse effects while maximizing therapeutic benefits.
FUTURE DIRECTIONS AND CONCLUSIONS: The ongoing research into Lamivudine Acid continues to uncover new insights into its mechanisms of action and potential applications. Future studies are likely to focus on optimizing dosing regimens, exploring novel combination therapies, and developing more effective delivery systems to enhance patient adherence and outcomes. As a cornerstone of antiviral therapy, Lamivudine Acid remains a vital tool in the fight against HIV and hepatitis B.
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